molecular formula C43H76O2 B1668899 Cholesteryl palmitate CAS No. 601-34-3

Cholesteryl palmitate

Cat. No.: B1668899
CAS No.: 601-34-3
M. Wt: 625.1 g/mol
InChI Key: BBJQPKLGPMQWBU-JADYGXMDSA-N
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Description

Cholesteryl palmitate is a cholesterol ester formed by the esterification of cholesterol with palmitic acid. It is a white, waxy solid with the molecular formula C43H76O2 and a molecular weight of 625.0623 g/mol . This compound is naturally found in the human body and plays a crucial role in the storage and transport of cholesterol. It is also present in various food products and is used in the cosmetic and pharmaceutical industries.

Mechanism of Action

Target of Action

Cholesteryl palmitate, also known as cholesterol palmitate, is a cholesterol ester that plays a significant role in various biological processes. The primary targets of this compound include proteins such as JAK2 and PIK3CA . These proteins are involved in various cellular processes, including signal transduction and cell proliferation .

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This interaction results in changes in the activity of the target proteins, thereby influencing the cellular processes they regulate . For instance, the interaction of this compound with JAK2 and PIK3CA can influence the PI3K-Akt signaling pathway .

Biochemical Pathways

This compound is involved in the cholesterol metabolism pathway . It is a major cholesterol ester found in human meibum and has been used to form a stable tear film to study amphiphilic block copolymers as surfactants for dry eyes . It is also involved in the PI3K-Akt signaling pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

It is known that this compound is a component of lipoproteins, which are involved in the transport of cholesterol in the body .

Result of Action

The action of this compound can result in various molecular and cellular effects. For instance, it can influence the expression of genes such as JAK2 , PPARG , PI3K , and AKT1 . These genes play crucial roles in various cellular processes, including cell proliferation and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been suggested that a crystalline bilayer of this compound can act as a nucleating agent to the monoclinic cholesterol·H2O form . This suggests that the physical state of the environment can influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Cholesteryl palmitate interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the cytoplasm as pre-prolipoproteins, containing a so-called lipobox sequence for recognition and binding by the enzymes, and fatty acid modification . The first enzyme pre-prolipoprotein phosphatidylglycerol diacylglyceryl transferase (Lgt) adds a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Elevated concentrations of palmitate in the serum of obese individuals can impair endothelial function, contributing to the development of cardiovascular disease . Palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol, which altogether enhances lipotoxicity of palmitate in endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is suggested that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Evidence for the onset of cholesterol crystallization emerges at the initial stages of the development of an atherosclerotic lesion . As the lesion assumes further advanced forms, cholesterol concentration raises to super-saturation, where potential meta-stability can lead to cholesterol crystal nucleation and growth .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized in the cytoplasm as pre-prolipoproteins, containing a so-called lipobox sequence for recognition and binding by the enzymes, and fatty acid modification .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Cholesterol also interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. Fatty acid activation is highly compartmentalized due to subcellular localization of ACS family members

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl palmitate can be synthesized through the esterification of cholesterol with palmitic acid. One common method involves heating cholesterol and palmitic acid together in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures (around 200°C) for several hours . Another method involves the use of cholesteryl acetate and methyl palmitate in the presence of sodium ethylate as a catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cholesterol with palmitic acid using acid catalysts. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl palmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed to yield cholesterol and palmitic acid in the presence of strong acids or bases.

    Oxidation: It can undergo oxidation reactions to form oxidized cholesterol derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Major Products Formed:

Scientific Research Applications

Cholesteryl palmitate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cholesteryl palmitate is unique in its higher melting point and stability compared to other cholesterol esters, making it particularly useful in certain industrial applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJQPKLGPMQWBU-JADYGXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889356
Record name Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate
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Molecular Weight

625.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(16:0)
Source Human Metabolome Database (HMDB)
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CAS No.

601-34-3
Record name Cholesteryl palmitate
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Record name Cholesteryl palmitate
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Record name Cholesteryl palmitate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate
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Record name Cholest-5-ene-3-beta-yl palmitate
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Record name CHOLESTERYL PALMITATE
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Melting Point

75 - 77 °C
Record name CE(16:0)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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